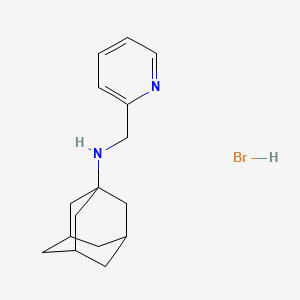
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide
説明
“N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide” is a chemical compound that contains an adamantanamine moiety linked to a pyridine ring via a methylene bridge. Adamantanamine (also known as amantadine) is a compound used in medicine for its antiviral and antiparkinsonian properties . The pyridine ring is a basic heterocyclic aromatic ring, similar to benzene, but contains one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional, cage-like structure of the adamantanamine moiety, and the planar aromatic pyridine ring . The presence of the nitrogen in the pyridine ring would impart basicity to the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group in the adamantanamine moiety could undergo reactions typical of amines, such as acylation or alkylation . The pyridine ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and pyridine groups could impart some degree of solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide, focusing on six unique fields:
Neuroprotective Agents
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has shown potential as a neuroprotective agent. Its structure allows it to interact with NMDA receptors, which are involved in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating these receptors, this compound can help protect neurons from excitotoxicity and oxidative stress, potentially slowing disease progression .
Antiviral Applications
This compound has been investigated for its antiviral properties, particularly against influenza viruses. Its adamantane core is similar to that of amantadine, a known antiviral drug. Research suggests that N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide can inhibit viral replication by blocking the M2 ion channel, which is crucial for viral uncoating and replication .
Anticancer Research
In cancer research, N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has been studied for its ability to inhibit the growth of certain cancer cells. Its mechanism involves disrupting the function of specific proteins involved in cell proliferation and survival. This makes it a promising candidate for developing new anticancer therapies .
Antimicrobial Agents
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and interfere with essential metabolic processes makes it a valuable candidate for developing new antibiotics and antifungal agents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)adamantan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.BrH/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16;/h1-4,12-14,18H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPIKWOECUWYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide | |
CAS RN |
1609408-97-0 | |
| Record name | 2-Pyridinemethanamine, N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



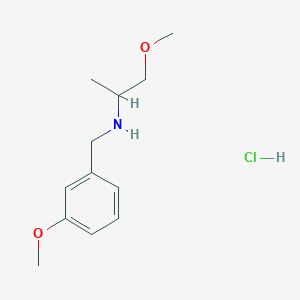
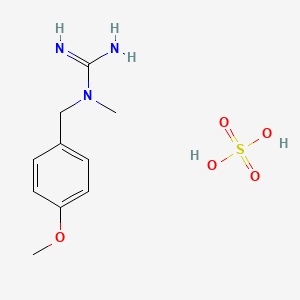
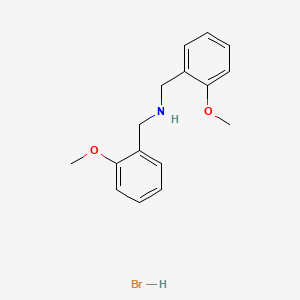
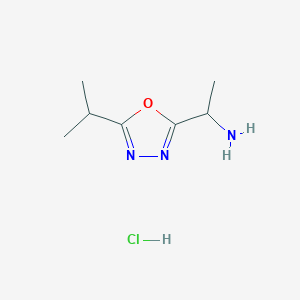
![1-Cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone-carbonic acid (1:1)](/img/structure/B3060002.png)

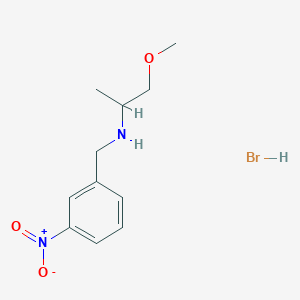
![{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate](/img/structure/B3060008.png)
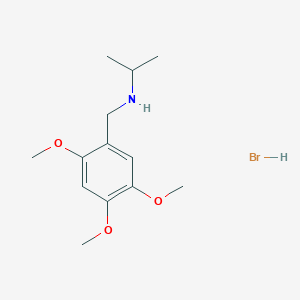
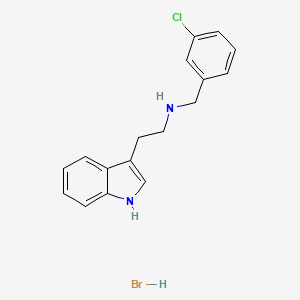
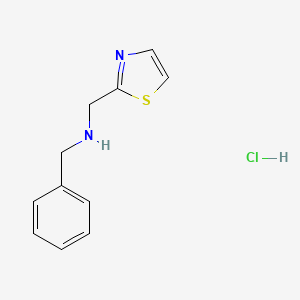
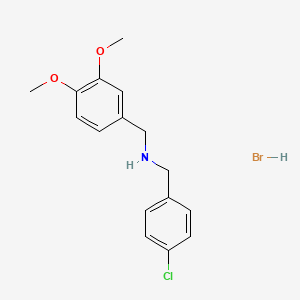

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)